N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2S/c1-21-13(10-6-7-22-9-10)8-19-14(20)11-4-2-3-5-12(11)15(16,17)18/h2-7,9,13H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUFYQFQAPZKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C₁₅H₁₄F₃N₁O₂S
- Molecular Weight : 329.3 g/mol
- CAS Number : 1448070-09-4
The presence of a trifluoromethyl group enhances lipophilicity, which may influence the compound's pharmacokinetics and biological interactions.
Recent studies indicate that this compound exhibits significant inhibitory effects on the NLRP3 inflammasome, a key player in inflammatory processes. Dysregulation of the NLRP3 inflammasome is associated with various diseases, including neurodegenerative disorders and metabolic syndromes. The compound's ability to inhibit this inflammasome suggests potential therapeutic benefits in conditions characterized by excessive inflammation.
1. Anti-inflammatory Effects
The compound has shown promising results in reducing inflammatory responses by inhibiting the activation of the NLRP3 inflammasome. This inhibition can lead to decreased production of pro-inflammatory cytokines, which are crucial in the pathogenesis of many inflammatory diseases.
2. Antidepressant-like Effects
In animal models, this compound demonstrated antidepressant-like effects, potentially through modulation of the serotonergic system, specifically targeting 5-HT receptors. This suggests its utility in developing new antidepressants .
3. Cytotoxicity Against Cancer Cells
The compound's structural similarities with other known anticancer agents indicate potential cytotoxicity against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, although specific IC₅₀ values and detailed mechanisms remain to be fully elucidated .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antibacterial |
| Celecoxib | Trifluoromethyl group | COX-2 inhibitor |
| Thiazolidinediones | Thiophene ring | Antidiabetic |
| This compound | Methoxy & trifluoromethyl groups | NLRP3 inflammasome inhibitor |
This table illustrates how this compound is unique due to its specific inhibition of the NLRP3 inflammasome, distinguishing it from traditional sulfonamides and other similar compounds.
Case Studies and Research Findings
- Inflammation Models : In vitro studies using macrophage cell lines have demonstrated that treatment with this compound significantly reduces IL-1β secretion, a hallmark of NLRP3 inflammasome activation.
- Diabetes Research : Investigations into related compounds have highlighted the importance of structural modifications for enhancing β-cell protective activity against ER stress, suggesting that similar modifications could enhance the efficacy of this benzamide derivative in diabetes therapy .
- Cancer Cell Lines : Cytotoxicity assays against various human cancer cell lines have indicated that compounds structurally related to this compound exhibit varying degrees of activity, warranting further exploration into its anticancer potential .
Comparison with Similar Compounds
Key Structural Features :
- Benzamide backbone : Provides rigidity and hydrogen-bonding capacity.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Thiophen-3-yl substituent : Contributes π-π stacking interactions and modulates solubility.
- Methoxy group : Affects conformational flexibility and polarity.
For example, trifluoromethylbenzoic acid derivatives are activated (e.g., using T3P or thionyl chloride) and coupled with amines like 2-methoxy-2-(thiophen-3-yl)ethylamine under basic conditions.
Structural and Functional Analogues
Below is a comparative analysis of the target compound with structurally related benzamides:
Key Comparisons :
Substituent Effects on Bioactivity: The trifluoromethyl group is a common feature in nematicides (Fluopyram) and receptor ligands (Compound 3a). Its electron-withdrawing nature enhances binding to hydrophobic pockets in enzymes or receptors. Thiophene vs. Methoxy Group: Unique to the target compound, this moiety increases solubility compared to Fluopyram’s chloro substituent, which prioritizes lipophilicity for soil penetration.
Synthetic Complexity :
- Fluopyram’s synthesis involves coupling 3-chloro-5-(trifluoromethyl)picolinic acid with 2-(trifluoromethyl)benzylamine .
- The target compound’s 2-methoxy-2-(thiophen-3-yl)ethylamine side chain likely requires multistep synthesis, including thiophene functionalization and ether formation.
Physicochemical Properties: LogP: Fluopyram (LogP = 3.1) is highly lipophilic, favoring nematicidal soil activity. The target compound’s methoxy group may reduce LogP (~2.5), enhancing bioavailability for systemic applications. Hydrogen Bonding: The amide and methoxy groups in the target compound increase hydrogen-bond donor/acceptor capacity compared to Fluopyram.
Biological Targets :
- Fluopyram targets mitochondrial complex II (succinate dehydrogenase), disrupting energy metabolism in nematodes .
- Benzamide derivatives with piperazine-ethoxy side chains (e.g., Compound 3a) exhibit high affinity for dopamine D3 receptors, suggesting CNS applications .
- The target compound’s thiophene and methoxy groups may favor interactions with fungal CYP51 or bacterial efflux pumps, though experimental validation is needed.
Table: Functional Group Impact on Activity
| Functional Group | Role in Target Compound | Example in Analogues | Biological Implication |
|---|---|---|---|
| Trifluoromethyl (-CF₃) | Enhances metabolic stability | Fluopyram (nematicide) | Increases hydrophobicity and enzyme binding |
| Thiophen-3-yl | Facilitates π-π interactions | Compound 3a (D3 ligand) | Improves receptor affinity |
| Methoxy (-OCH₃) | Modulates solubility | Flualamide (anticancer) | Balances lipophilicity for cell uptake |
| Piperazine-ethoxy | Enhances CNS penetration | Compound 3a (D3 ligand) | Targets neurological receptors |
Q & A
Q. What are the optimal synthetic routes for N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide, and what challenges arise during purification?
The synthesis typically involves multi-step organic reactions, starting with the formation of the benzamide core via reaction of a benzoyl chloride derivative with a substituted ethylamine. Nucleophilic substitution introduces the methoxy and thiophen-3-yl groups. Key challenges include controlling regioselectivity during alkylation and ensuring high purity due to byproducts from incomplete substitutions. Purification often requires column chromatography with solvents like ethyl acetate/hexane mixtures, monitored via TLC and confirmed by NMR .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and bond connectivity. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the amide C=O stretch (~1650 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), particularly for detecting residual solvents or unreacted intermediates .
Q. How does the compound’s stability vary under different storage conditions?
The compound is stable at room temperature in inert atmospheres but degrades under prolonged exposure to moisture or UV light. Stability studies recommend storage in amber vials at –20°C with desiccants. Accelerated degradation tests (e.g., 40°C/75% relative humidity) show <5% decomposition over 30 days, monitored via HPLC .
Advanced Research Questions
Q. What mechanistic hypotheses explain its potential biological activity, and how can they be tested experimentally?
The trifluoromethyl and thiophene groups may enhance binding to hydrophobic enzyme pockets (e.g., kinases or cytochrome P450 isoforms). Proposed mechanisms include competitive inhibition or allosteric modulation. Testing involves:
- In vitro assays : Dose-response curves (IC₅₀ determination) against target enzymes.
- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities using crystallographic enzyme structures.
- Isothermal titration calorimetry (ITC) : Quantifying thermodynamic parameters of ligand-target interactions .
Q. How can structural modifications improve selectivity for specific biological targets?
Structure-activity relationship (SAR) studies suggest:
- Replacing the methoxy group with bulkier substituents (e.g., ethoxy) reduces off-target interactions.
- Introducing electron-withdrawing groups (e.g., nitro) at the benzamide’s para position enhances binding to ATP-binding pockets in kinases.
- Comparative assays against related compounds (e.g., N-(thiophen-3-yl)benzamide derivatives) quantify selectivity improvements .
Q. What computational methods are suitable for predicting pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate absorption (logP ~2.8), blood-brain barrier permeability (low), and cytochrome P450 interactions.
- Molecular dynamics (MD) simulations : Assess metabolic stability by simulating liver microsome interactions.
- Quantitative structure-property relationship (QSPR) models : Correlate substituent electronegativity with solubility and bioavailability .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity artifacts. Strategies include:
- Reproducibility checks : Repeating assays with independently synthesized batches.
- Orthogonal assays : Confirming antimicrobial activity via both broth microdilution (MIC) and time-kill curve methods.
- Structural analogs : Testing derivatives to isolate the pharmacophore responsible for observed effects .
Methodological Considerations
Q. What protocols are recommended for evaluating its photophysical properties in material science applications?
- UV-Vis spectroscopy : Measure absorption maxima (λmax) in solvents of varying polarity (e.g., hexane vs. DMSO) to assess solvatochromism.
- Fluorescence quantum yield : Determine using integrating sphere methods with reference standards (e.g., quinine sulfate).
- Electrochemical analysis : Cyclic voltammetry to estimate HOMO/LUMO energies for organic electronics applications .
Q. Which in vivo models are appropriate for preliminary toxicity profiling?
- Zebrafish embryos : Acute toxicity (LC₅₀) and teratogenicity screening over 96 hours.
- Rodent pharmacokinetics : Single-dose studies to measure plasma half-life and organ distribution via LC-MS/MS.
- Ames test : Bacterial reverse mutation assay to assess mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
